1-(2-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Starting Materials: Alkylated benzimidazole and propylsulfonyl chloride.
Reaction Conditions: Nucleophilic substitution reaction, often in the presence of a base such as triethylamine.
Reaction: Sulfonylation at the nitrogen atom of the benzimidazole ring.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole typically involves multi-step organic reactions. A common synthetic route might include:
-
Formation of Benzimidazole Core:
Starting Materials: o-phenylenediamine and a carboxylic acid derivative.
Reaction Conditions: Acidic or basic conditions, often using a dehydrating agent like polyphosphoric acid or a catalyst such as hydrochloric acid.
Reaction: Cyclization to form the benzimidazole ring.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions might target the sulfonyl group, converting it to a sulfide.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Bases like sodium hydride or potassium carbonate for nucleophilic substitution; acids or Lewis acids for electrophilic substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzimidazoles depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Potential lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: May be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole would depend on its specific biological target. Generally, benzimidazole derivatives can interact with various molecular targets, such as:
Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Receptors: Modulating receptor activity by acting as agonists or antagonists.
DNA/RNA: Intercalating into DNA or RNA, affecting replication and transcription processes.
Comparison with Similar Compounds
1-(2-Methylbenzyl)-1H-benzo[d]imidazole: Lacks the propylsulfonyl group, which may result in different biological activities.
2-(Propylsulfonyl)-1H-benzo[d]imidazole: Lacks the 2-methylbenzyl group, potentially altering its chemical reactivity and biological properties.
1-(2-Methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole: Similar structure but with a methylsulfonyl group instead of a propylsulfonyl group, which may affect its solubility and reactivity.
This detailed overview provides a comprehensive understanding of 1-(2-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[(2-methylphenyl)methyl]-2-propylsulfonylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-3-12-23(21,22)18-19-16-10-6-7-11-17(16)20(18)13-15-9-5-4-8-14(15)2/h4-11H,3,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNQUYWQKBQFQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.